molecular formula C17H17N3O2S2 B2857452 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 862973-89-5

2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B2857452
CAS No.: 862973-89-5
M. Wt: 359.46
InChI Key: XUWTXKKAIAWDQA-UHFFFAOYSA-N
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Description

2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxybenzo[d]thiazole moiety and a dimethyl-dihydrobenzo[d]thiazol-7(4H)-one core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves multi-step organic reactions The initial step often includes the formation of the methoxybenzo[d]thiazole ring through a cyclization reaction involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-17(2)7-9-14(10(21)8-17)24-15(18-9)20-16-19-13-11(22-3)5-4-6-12(13)23-16/h4-6H,7-8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWTXKKAIAWDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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